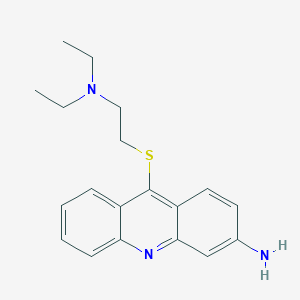
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine
概要
説明
This compound is known for its vibrant yellow color and its ability to bind to nucleic acids, making it useful in biological staining and fluorescence microscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine typically involves the reaction of acridine derivatives with diethylaminoethylthiol. The process generally includes the following steps:
Nitration: Acridine is nitrated to form 3-nitroacridine.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoacridine.
Thioether Formation: 3-aminoacridine is then reacted with diethylaminoethylthiol under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acridine derivatives .
科学的研究の応用
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in staining nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism by which 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine exerts its effects involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to various biological effects. The compound targets nucleic acids and can interfere with processes such as replication and transcription.
類似化合物との比較
Similar Compounds
Acridine Orange: Another fluorescent dye used for nucleic acid staining.
Proflavine: An acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine is unique due to its specific chemical structure, which imparts distinct fluorescence properties and binding affinity for nucleic acids. This makes it particularly useful in applications requiring high sensitivity and specificity.
特性
IUPAC Name |
9-[2-(diethylamino)ethylsulfanyl]acridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)11-12-23-19-15-7-5-6-8-17(15)21-18-13-14(20)9-10-16(18)19/h5-10,13H,3-4,11-12,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUOIXZUNWXZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156243 | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129821-07-4 | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















